2,4,5-Trimethoxystyrene
Overview
Description
2,4,5-Trimethoxystyrene is a chemical compound with the molecular formula C11H14O3 . It is a derivative of styrene and contains three methoxy groups attached to the benzene ring .
Synthesis Analysis
The biosynthesis of this compound in plants involves a sequence of reactions starting with L-phenylalanine, cinnamic acid, ferulic acid, 2,4,5-trimethoxycinnamic acid, which then decarboxylates to form this compound . The enzymatic conversion assays indicated decarboxylation of 2,4,5-trimethoxycinnamic acid into this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three methoxy groups (OCH3) at positions 2, 4, and 5, and a vinyl group (C2H3) attached to the ring .Chemical Reactions Analysis
In the biosynthesis of pellucidin A in Peperomia pellucida, this compound is photochemically dimerized to produce pellucidin A . This suggests that this compound can undergo [2+2] cycloaddition reactions under UV light .Scientific Research Applications
Pest Control : 2,4,5-Trimethoxystyrene exhibits significant insecticidal properties. For instance, it has been found to cause total mortality of pests like Callosobruchus maculatus and Sitophilus zeamais on cowpea and maize, respectively, with no progeny production in treated grains (Koona & Bouda, 2004).
Polymer Science : The compound has been used in polymerization studies. For example, its derivative 3,4,5-trimethoxystyrene was polymerized using cyanomethyl dodecyl trithiocarbonate, resulting in polymers with a wide molecular weight range and significant antioxidant activities (Zhan, Ejima, & Yoshie, 2016).
Organic Synthesis : In organic synthesis, derivatives of this compound have been isolated from natural sources and used in various chemical reactions. For instance, sesquiterpene-trimethoxystyrene conjugates have been isolated and used in further chemical studies (Mathouet et al., 2007).
Optical Applications : Studies have also shown the importance of this compound derivatives in nonlinear optics. For example, 2,4,5-Trimethoxy-4-nitrochalcone demonstrated significant optical nonlinearities and dynamics, making it potentially useful in photonics and optical applications (Gu et al., 2009).
Antioxidant Properties : Some derivatives have been found to have significant antioxidant properties. For instance, a theoretical study on 2,4,5-trimethoxy chalcones showed their potential as effective radical scavengers (Wang et al., 2015).
Biosynthesis Studies : In the field of plant science, this compound plays a role in the biosynthesis of certain compounds. A study on Peperomia pellucida showed its involvement in the formation of pellucidin A through photochemical reactions (de Moraes & Kato, 2021).
Mechanism of Action
Future Directions
Research suggests that the production of plant secondary metabolites like 2,4,5-trimethoxystyrene can be modified depending on the type of rhizobacteria inoculated . This opens up new possibilities for the use of this compound in various applications, including its potential use as a natural insecticide .
properties
IUPAC Name |
1-ethenyl-2,4,5-trimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-5-8-6-10(13-3)11(14-4)7-9(8)12-2/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAINMNHDGRVBQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170051 | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17598-03-7 | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-Trimethoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60170051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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